Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate
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Overview
Description
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is a compound that belongs to the class of organic compounds known as carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of Boc acid anhydride with ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can produce N-Boc-protected anilines .
Scientific Research Applications
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used as a chemical intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can undergo resonance stabilization, which facilitates its cleavage and subsequent reactions . The resulting carbocation can be stabilized by elimination reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar chemical properties.
N-Boc-ethylenediamine: Another compound used in similar chemical reactions.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A compound with similar structural features.
Uniqueness
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of scientific research further highlight its versatility and importance.
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m0/s1 |
InChI Key |
PXCFTDPQUDVHDK-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
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